molecular formula C10H18O4Pd B176385 palladium(II) pivalate CAS No. 106224-36-6

palladium(II) pivalate

Cat. No.: B176385
CAS No.: 106224-36-6
M. Wt: 308.7 g/mol
InChI Key: PAGZTSLSNQZYEV-UHFFFAOYSA-L
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Description

Palladium(II) pivalate, also known as 2,2-dimethylpropanoic acid palladium(II) salt, is a coordination compound with the chemical formula C10H18O4Pd. It is a palladium complex where the palladium ion is coordinated with pivalate ligands. This compound is widely used as a catalyst in various organic reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium(II) pivalate can be synthesized through the reaction of palladium(II) acetate with pivalic acid. The reaction typically involves refluxing palladium(II) acetate in a solution of pivalic acid under an inert atmosphere. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Palladium(II) pivalate is known to undergo various types of reactions, including:

    Oxidation: It can participate in oxidative addition reactions, where the palladium center is oxidized, and new bonds are formed.

    Reduction: this compound can be reduced to palladium(0) species, which are active catalysts in many organic transformations.

    Substitution: The pivalate ligands can be substituted by other ligands, allowing the formation of different palladium complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen, peroxides, and halogens.

    Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands like phosphines and amines.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative addition reactions can lead to the formation of palladium(IV) complexes, while reduction reactions typically yield palladium(0) species.

Scientific Research Applications

Palladium(II) pivalate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling reactions, C-H activation, and cyclization reactions. Its stability and reactivity make it a valuable tool in synthetic chemistry.

    Biology: this compound is used in the development of new drugs and bioactive molecules. Its ability to catalyze complex organic transformations is leveraged in the synthesis of pharmaceutical compounds.

    Medicine: Research into palladium-based drugs has shown potential for treating certain types of cancer and other diseases. This compound is studied for its role in these therapeutic applications.

    Industry: In industrial applications, this compound is used in the production of fine chemicals, agrochemicals, and electronic materials. Its catalytic properties are exploited in various manufacturing processes.

Comparison with Similar Compounds

  • Palladium(II) acetate
  • Palladium(II) trifluoroacetate
  • Palladium(II) acetylacetonate
  • Palladium(II) chloride
  • Palladium(II) hexafluoroacetylacetonate

Properties

IUPAC Name

2,2-dimethylpropanoate;palladium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O2.Pd/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGZTSLSNQZYEV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648008
Record name Palladium(2+) bis(2,2-dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106224-36-6
Record name Palladium(2+) bis(2,2-dimethylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name palladium(II) pivalate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of Palladium(II) Pivalate?

A1: While the abstracts don't provide detailed spectroscopic data, one can infer some structural information. The paper titled "Structure of palladium (II) pivalate" [] likely delves into the crystallographic structure determined using techniques like X-ray diffraction. this compound is a coordination complex where Palladium(II), in its +2 oxidation state, is coordinated to pivalate ligands. Pivalate is the common name for the anion of pivalic acid (2,2-dimethylpropanoic acid). The exact structure, including the coordination geometry around the Palladium center and the arrangement of ligands, would be elucidated in the full research paper.

Q2: Are there any reported applications of this compound?

A2: While the abstracts do not explicitly mention applications, the very existence of these studies suggests potential uses. Palladium compounds, including carboxylates like this compound, are often investigated for their catalytic properties []. Palladium is a well-known catalyst in various organic reactions, notably cross-coupling reactions. Therefore, it is plausible that researchers are exploring the potential of this compound as a catalyst in organic synthesis.

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